molecular formula C14H8F3N5O3S2 B14111335 (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide

Cat. No.: B14111335
M. Wt: 415.4 g/mol
InChI Key: NMELRXOTQOCMCK-CIAFOILYSA-N
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Description

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiazole ring, and a trifluoromethoxy aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyano group, and the coupling of the trifluoromethoxy aniline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl chloride
  • **(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl bromide

Uniqueness

Compared to similar compounds, (1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique attributes make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8F3N5O3S2

Molecular Weight

415.4 g/mol

IUPAC Name

(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide

InChI

InChI=1S/C14H8F3N5O3S2/c1-8-11(6-18)13(22-26-8)27(23,24)12(7-19)21-20-9-2-4-10(5-3-9)25-14(15,16)17/h2-5,20H,1H3/b21-12+

InChI Key

NMELRXOTQOCMCK-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)OC(F)(F)F)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=C(C=C2)OC(F)(F)F)C#N)C#N

Origin of Product

United States

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